N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772566
InChI: InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)23(10-12-30-13-11-23)16-24-21(27)15-26-22(28)20-5-3-2-4-17(20)14-25-26/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide

CAS No.:

Cat. No.: VC14772566

Molecular Formula: C23H25N3O4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide -

Specification

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
IUPAC Name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(1-oxophthalazin-2-yl)acetamide
Standard InChI InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)23(10-12-30-13-11-23)16-24-21(27)15-26-22(28)20-5-3-2-4-17(20)14-25-26/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)
Standard InChI Key OUXLBQSNEALTEB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Introduction

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of acetamide derivatives, incorporating a tetrahydro-2H-pyran moiety and a phthalazinone derivative, which are crucial for its biological activity.

Synthesis and Chemical Reactions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide involves complex multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress and confirm the identity of intermediates and final products.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly due to its structural features that may interact with biological targets such as enzymes or receptors. The phthalazinone structure is significant in various biological interactions, suggesting potential therapeutic effects.

Research Findings and Challenges

Research on N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide is focused on understanding its biological activity and optimizing its synthesis. Challenges include optimizing reaction conditions to achieve high yields and purity while ensuring the compound's stability under different conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator